Ethyl 3-(2-chlorophenyl)-3-{[(4-methylphenyl)carbonyl]amino}propanoate
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Overview
Description
ETHYL 3-(2-CHLOROPHENYL)-3-[(4-METHYLPHENYL)FORMAMIDO]PROPANOATE is an organic compound that belongs to the class of esters Esters are commonly found in nature and are known for their pleasant fragrances
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(2-CHLOROPHENYL)-3-[(4-METHYLPHENYL)FORMAMIDO]PROPANOATE typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions may include:
Temperature: Typically around 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Anhydrous ethanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(2-CHLOROPHENYL)-3-[(4-METHYLPHENYL)FORMAMIDO]PROPANOATE can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester bond to form the corresponding carboxylic acid and alcohol.
Reduction: Reducing the ester to form an alcohol.
Substitution: Replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 2-chlorophenyl-4-methylphenylformamide and ethanol.
Reduction: 3-(2-chlorophenyl)-3-[(4-methylphenyl)formamido]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 3-(2-CHLOROPHENYL)-3-[(4-METHYLPHENYL)FORMAMIDO]PROPANOATE may have applications in several fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its ester and amide functionalities.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of fragrances and flavorings due to its ester group.
Mechanism of Action
The mechanism of action of ETHYL 3-(2-CHLOROPHENYL)-3-[(4-METHYLPHENYL)FORMAMIDO]PROPANOATE would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorophenyl and methylphenyl groups could play a role in binding to specific molecular targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3-(2-BROMOPHENYL)-3-[(4-METHYLPHENYL)FORMAMIDO]PROPANOATE
- ETHYL 3-(2-FLUOROPHENYL)-3-[(4-METHYLPHENYL)FORMAMIDO]PROPANOATE
- ETHYL 3-(2-IODOPHENYL)-3-[(4-METHYLPHENYL)FORMAMIDO]PROPANOATE
Uniqueness
ETHYL 3-(2-CHLOROPHENYL)-3-[(4-METHYLPHENYL)FORMAMIDO]PROPANOATE is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The combination of chlorophenyl and methylphenyl groups may also impart distinct physical and chemical properties compared to its analogs.
Properties
Molecular Formula |
C19H20ClNO3 |
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Molecular Weight |
345.8 g/mol |
IUPAC Name |
ethyl 3-(2-chlorophenyl)-3-[(4-methylbenzoyl)amino]propanoate |
InChI |
InChI=1S/C19H20ClNO3/c1-3-24-18(22)12-17(15-6-4-5-7-16(15)20)21-19(23)14-10-8-13(2)9-11-14/h4-11,17H,3,12H2,1-2H3,(H,21,23) |
InChI Key |
UMPIHWXZSMBGPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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